Di-tert-butyl piperazine-1,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROXEBCFDJQGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337995 | |

| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76535-75-6 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a pivotal piperazine derivative extensively utilized in organic synthesis and medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring renders it an exceptionally stable and versatile building block. This guide provides a detailed overview of its structure, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Molecular Structure and Identification

This compound possesses a symmetrical structure with a central piperazine ring where both nitrogen atoms are protected by a Boc group. This protection strategy is crucial for controlling the reactivity of the piperazine nitrogens, allowing for selective chemical transformations.

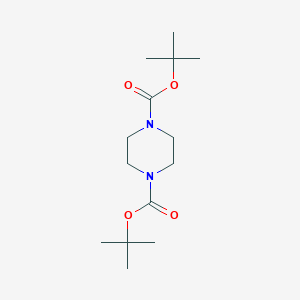

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in various experimental setups.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 76535-75-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₆N₂O₄ | [1][2][3][4][7] |

| Molecular Weight | 286.37 g/mol | [1][4][6] |

| Appearance | Solid | [8] |

| Melting Point | 162-166 °C | [8] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Singlet around δ 1.4 ppm (18H, tert-butyl protons), Singlet between δ 3.4 and 3.6 ppm (8H, piperazine ring protons) | [1] |

| ¹³C NMR | Signal for the quaternary carbons of the tert-butyl groups | [1] |

| Mass Spectrometry (GC-MS) | m/z 186 (100%) | [9] |

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of this compound is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol outlines a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethanol (EtOH)

-

Nano-Fe₃O₄ catalyst (optional, for catalysis)[10]

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a 10 mL round bottom flask, add ethanol (5 mL), di-tert-butyl dicarbonate (1-2 mmol), nano-Fe₃O₄ catalyst (3 mol%, 0.007 g, if used), and piperazine (1 mmol).[10]

-

Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, if a catalyst was used, it can be separated using an external magnet.[10]

-

The solvent is then concentrated under reduced pressure.[10]

-

The resulting crude product can be recrystallized from hexane or ethyl acetate to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[10]

Chemical Reactivity and Applications

The Boc protecting groups on this compound are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable intermediate in multi-step syntheses.

Deprotection of the Boc Groups

The removal of the Boc groups is a fundamental transformation that unmasks the piperazine nitrogens for further functionalization. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]

Caption: Deprotection of this compound to yield piperazine.

Experimental Protocol for N-Boc Deprotection

This protocol describes a standard method for the deprotection of N-Boc protected piperazine derivatives.[11]

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[11]

-

Cool the solution to 0°C using an ice bath.[11]

-

Slowly add TFA (5-10 equiv.) to the stirred solution.[11]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[11]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[11]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[11]

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[11]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]

Role in Drug Discovery and Organic Synthesis

This compound serves as a crucial precursor for introducing the piperazine moiety into more complex molecules.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).[1] For instance, it is an indispensable building block in the development of drugs like Brexpiprazole.[1] The piperazine core is a critical structural element for creating selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are targets in the endocannabinoid system.[1]

Recent advances have also focused on the direct C-H functionalization of the piperazine ring, allowing for the synthesis of a wide range of α-functionalized N-Boc piperazines.[12][13] These methods, often employing lithiation or photoredox catalysis, provide powerful strategies for creating novel piperazine derivatives for drug discovery.[1][12][13]

Safety and Handling

This compound is classified with the GHS signal word "Warning" and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry place.[8] All products are for research and development use only and must be handled by technically qualified individuals.[8]

References

- 1. This compound|CAS 76535-75-6 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]

- 9. rsc.org [rsc.org]

- 10. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Synthesis Mechanism of 1,4-Bis(tert-butoxycarbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and reaction parameters for 1,4-bis(tert-butoxycarbonyl)piperazine, a key intermediate in pharmaceutical and chemical synthesis. The tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring allow for controlled subsequent reactions, making it a valuable building block in the development of complex molecules and active pharmaceutical ingredients (APIs).[1]

Core Synthesis Mechanism

The most prevalent and straightforward method for synthesizing 1,4-bis(tert-butoxycarbonyl)piperazine is through the direct N-protection of piperazine using di-tert-butyl dicarbonate (Boc)₂O, commonly known as Boc anhydride.[1][2] The mechanism is a nucleophilic acyl substitution reaction.

The synthesis proceeds in two sequential steps, with the initial formation of the mono-protected N-Boc-piperazine intermediate, followed by the protection of the second nitrogen atom to yield the final di-protected product. The reaction is typically carried out in the presence of a base to neutralize the acidic byproducts formed during the reaction.[3]

The key steps of the mechanism are as follows:

-

First Nucleophilic Attack: A nitrogen atom of the piperazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This leads to the formation of a tetrahedral intermediate.

-

Formation of Mono-Boc-piperazine: The tetrahedral intermediate collapses, resulting in the formation of N-Boc-piperazine and a tert-butyl carbonate leaving group.

-

Decomposition of Leaving Group: The tert-butyl carbonate is unstable and decomposes into carbon dioxide and a tert-butoxide anion.[4]

-

Second Nucleophilic Attack: The remaining unprotected nitrogen atom of the mono-Boc-piperazine then attacks a second molecule of di-tert-butyl dicarbonate.

-

Formation of Di-Boc-piperazine: A similar tetrahedral intermediate is formed and subsequently collapses to yield 1,4-bis(tert-butoxycarbonyl)piperazine and another tert-butyl carbonate leaving group, which also decomposes.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the synthesis of Boc-protected piperazines. The conditions can be optimized to favor either mono- or di-protection. For the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine, an excess of di-tert-butyl dicarbonate is generally used.

| Parameter | Condition | Notes | Reference |

| Piperazine to (Boc)₂O Ratio | 1 : 2.2 (for di-protection) | An excess of Boc anhydride drives the reaction to completion. | [5] |

| Solvent | Dichloromethane (DCM), Methanol, Acetic Acid | DCM is a common choice for its inertness and ease of removal. | [5][6] |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is used to neutralize acidic byproducts. | [4] |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm. | [5][6] |

| Reaction Time | 12-24 hours | Progress can be monitored by TLC or LC-MS. | [5][7] |

| Yield | > 90% | High yields are achievable with optimized conditions. | [8][9] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[5]

References

- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl piperazine-1,4-dicarboxylate, also known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a key building block in modern organic synthesis and medicinal chemistry.[1] Its structure features a piperazine ring where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy allows for the controlled and selective introduction of the piperazine moiety, a privileged scaffold in drug discovery, into more complex molecular architectures.[1][2] Piperazine and its derivatives are integral to the development of a wide range of therapeutics, including agents targeting the central nervous system, antimicrobials, and anticancer drugs.[3][4][5] The versatile nature of the piperazine core, enabling modulation of physicochemical properties such as solubility and basicity, makes it a valuable component in the design of novel drug candidates.[6] This guide provides an in-depth overview of the chemical properties, synthesis, analysis, and applications of this compound, serving as a comprehensive resource for professionals in the field.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 76535-75-6 | [7] |

| Molecular Formula | C₁₄H₂₆N₂O₄ | [1] |

| Molecular Weight | 286.37 g/mol | [1] |

| Melting Point | 162-166 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Synonyms | 1,4-Bis(tert-butoxycarbonyl)piperazine, Di-Boc-piperazine | [1] |

Synthesis

The most common method for the synthesis of this compound is the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).[2] This reaction involves the nucleophilic attack of the piperazine nitrogens on the carbonyl carbons of the Boc anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ethanol (EtOH) or other suitable solvent

-

Nano-Fe₃O₄ catalyst (optional, for room temperature reaction)[8]

-

Hexane or ethyl acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1 mmol) in ethanol (5 mL).[8]

-

Reagent Addition: Add di-tert-butyl dicarbonate (2 mmol) to the solution. For a catalyzed reaction at room temperature, add a catalytic amount of nano-Fe₃O₄ (e.g., 3 mol%).[8]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and catalyst use.[8]

-

Work-up:

-

If a catalyst is used, it can be removed by an external magnet.[8]

-

Concentrate the solution under reduced pressure to remove the solvent.

-

-

Purification: Recrystallize the crude product from hexane or ethyl acetate to obtain pure this compound.[8]

Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR:

-

¹³C NMR:

-

A signal around δ 28.6 ppm for the methyl carbons of the tert-butyl groups.[1]

-

A signal for the quaternary carbons of the tert-butyl groups.

-

A signal for the methylene carbons of the piperazine ring.

-

A signal for the carbonyl carbons of the Boc groups.

-

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions corresponding to the carbamate functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkyl) |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern often shows the loss of tert-butyl groups or the entire Boc group.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The Boc protecting groups can be selectively removed under acidic conditions to liberate the piperazine nitrogens for further functionalization.

Role as a Protected Piperazine Synthon

The primary application is to introduce the piperazine ring into a target molecule. The Boc groups render the piperazine nitrogens unreactive, allowing for modifications at other parts of the molecule. Subsequent deprotection reveals the piperazine core for further reactions.

General scheme for the deprotection and functionalization of the piperazine core.

Synthesis of Brexpiprazole

A notable example of its application is in the synthesis of Brexpiprazole, an atypical antipsychotic.[1][2] this compound serves as a key starting material for the introduction of the piperazine moiety in the drug's structure.

Privileged Scaffold in Medicinal Chemistry

The piperazine ring is considered a "privileged scaffold" because it is a structural motif that is frequently found in biologically active compounds.[1] Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[4][5]

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its role as a protected piperazine synthon facilitates the efficient synthesis of a wide array of complex molecules, including important pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. This guide provides a foundational resource to support the effective utilization of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 76535-75-6 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. americanelements.com [americanelements.com]

- 8. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]

The Piperazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. These structures serve as versatile templates for the design of novel therapeutic agents across a wide range of diseases. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold. Its prevalence in numerous clinically successful drugs is a testament to its unique combination of physicochemical and biological properties. This guide provides a technical overview of the piperazine core, highlighting its significance through key examples, quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The utility of the piperazine moiety stems from several key characteristics. Its diamine structure allows for di-substitution, providing a versatile scaffold to orient pharmacophoric groups in precise spatial arrangements for optimal target interaction.[1][2] Furthermore, the piperazine ring can significantly influence the physicochemical properties of a molecule. As a basic and hydrophilic group, it is often incorporated into drug candidates to enhance aqueous solubility and optimize pharmacokinetic profiles, such as absorption and distribution.[2][3] The conformational flexibility of the piperazine ring can be modulated by substitution or by embedding it within more complex, rigid polycyclic structures, allowing for fine-tuning of target binding and selectivity.[2]

The piperazine nucleus is a key component in a wide array of therapeutic agents, including anticancer, antihistamine, antifungal, and antipsychotic drugs.[4][5][6] This broad applicability underscores its status as a truly privileged scaffold in drug discovery.

Case Studies: Piperazine-Containing Drugs

To illustrate the impact of the piperazine scaffold, this guide will focus on three distinct and highly successful drugs: Imatinib, Cetirizine, and Posaconazole.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, the key pathogenic driver in CML, as well as other tyrosine kinases such as c-Kit and PDGFR.[7][8] The piperazine moiety in Imatinib is crucial for its activity, contributing to its binding affinity and favorable pharmacokinetic properties.

Quantitative Data for Imatinib

| Parameter | Value | Target/Condition | Reference |

| IC50 | ~100 nM | c-Kit | [8] |

| ~100 nM | PDGFR | [8] | |

| 25 nM | Bcr-Abl (in vitro) | [8] | |

| 0.6 µM | v-Abl | [9] | |

| Bioavailability | 98% | Oral administration | [10][11] |

| Protein Binding | ~95% | Mainly albumin and α1-acid glycoprotein | [10][11] |

| Elimination Half-Life | ~18 hours | Healthy adults | [10] |

| Metabolism | Primarily by CYP3A4/5 | Liver | [7][10] |

| Excretion | Predominantly via bile in feces | Metabolites | [10] |

Cetirizine (Zyrtec®): A Second-Generation Antihistamine

Cetirizine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1] It is a selective antagonist of the histamine H1 receptor, and the piperazine ring is an integral part of its structure, connecting the diphenylmethyl group to the ethoxyacetic acid moiety.[1] This structure contributes to its high affinity for the H1 receptor and its favorable pharmacokinetic profile, which includes minimal penetration of the central nervous system, reducing sedative effects.[12]

Quantitative Data for Cetirizine

| Parameter | Value | Target/Condition | Reference |

| Ki | ~6 nM | Histamine H1 Receptor | [1] |

| Bioavailability | >70% | Oral administration | [1][12] |

| Protein Binding | 93-96% | Plasma proteins | [1][2] |

| Elimination Half-Life | ~8.3 hours | Healthy adults | [1][2] |

| Metabolism | Minimal | Non-cytochrome P450 mediated | [1] |

| Excretion | ~60% unchanged in urine | Renal excretion | [1] |

Posaconazole (Noxafil®): A Broad-Spectrum Antifungal Agent

Posaconazole is a triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] The piperazine ring in Posaconazole is part of a complex structure that contributes to its broad spectrum of activity and pharmacokinetic properties.

Quantitative Data for Posaconazole

| Parameter | Value | Target/Condition | Reference |

| Mechanism | Inhibition of Lanosterol 14α-demethylase (CYP51) | Ergosterol biosynthesis | [13] |

| Bioavailability | Variable (8-47%), increased with food | Oral suspension | [13] |

| Protein Binding | >98% | Primarily albumin | |

| Elimination Half-Life | ~35 hours | Healthy adults | [14] |

| Metabolism | Primarily via glucuronidation | Liver | [15] |

| Excretion | ~77% in feces | Mainly as unchanged drug | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis of piperazine-containing compounds and for a common biological assay.

Synthesis of Imatinib: A Representative Protocol

The synthesis of Imatinib is a multi-step process. A common route involves the following key transformations:

-

Amide Bond Formation: The synthesis often begins with the coupling of 4-(chloromethyl)benzoyl chloride with 3-bromo-4-methylaniline in the presence of a base like potassium carbonate in a solvent such as dichloromethane. This forms the central benzamide core of the molecule.

-

Nucleophilic Substitution: The resulting intermediate is then reacted with a substituted pyrimidine, such as N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, in the presence of a base.

-

Final Coupling with Piperazine: The final step involves the nucleophilic substitution of a leaving group (e.g., a halogen) with N-methylpiperazine to introduce the piperazine moiety and complete the synthesis of Imatinib.[3] A flow-based synthesis has also been developed to improve efficiency and reduce manual handling.[16]

Synthesis of Cetirizine Dihydrochloride: A Representative Protocol

A common laboratory-scale synthesis of Cetirizine involves the N-alkylation of a piperazine derivative:

-

Preparation of Reactants: The synthesis starts with 1-[(4-chlorophenyl)phenylmethyl]piperazine and a sodium salt of 2-(2-chloroethoxy)acetate. The latter is prepared by reacting 2-chloroethoxyacetic acid with sodium hydroxide.

-

N-Alkylation Reaction: 1-[(4-chlorophenyl)phenylmethyl]piperazine is dissolved in a suitable solvent like toluene with a base such as sodium carbonate. The aqueous solution of sodium 2-(2-chloroethoxy)acetate is then added slowly at an elevated temperature (e.g., 80-85°C). The reaction mixture is refluxed for several hours until completion.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed, dried, and concentrated to yield crude Cetirizine.

-

Salt Formation: The crude Cetirizine is dissolved in a solvent like acetone and cooled. A solution of hydrochloric acid in isopropanol is added dropwise to precipitate Cetirizine dihydrochloride, which is then filtered, washed, and dried.[17]

Biological Assay: In Vitro Kinase Inhibition Assay (for Imatinib)

The inhibitory activity of compounds like Imatinib against their target kinases is often determined using in vitro kinase assays.

-

Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the target kinase. The inhibition of this process by the test compound is quantified.

-

General Procedure:

-

The purified target kinase (e.g., Bcr-Abl) is incubated with a specific substrate peptide and ATP in a suitable buffer.

-

The test compound (e.g., Imatinib) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is measured. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

-

The concentration of the compound that inhibits 50% of the kinase activity (the IC50 value) is calculated by plotting the percentage of inhibition against the compound concentration.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the biological context in which piperazine-containing drugs operate is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

BCR-Abl Signaling Pathway and Inhibition by Imatinib

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[18][19][20] Imatinib inhibits this process by blocking the ATP binding site of the Bcr-Abl kinase.[20]

Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.

Histamine H1 Receptor Signaling Pathway and Antagonism by Cetirizine

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the release of intracellular calcium and the activation of downstream inflammatory responses.[4] Cetirizine acts as an antagonist, blocking the binding of histamine to the H1 receptor.[1]

Caption: The Histamine H1 receptor signaling pathway and its antagonism by Cetirizine.

General Experimental Workflow for Piperazine-Based Drug Discovery

The process of discovering and developing a new drug candidate based on the piperazine scaffold follows a logical progression from design and synthesis to biological evaluation.

Caption: A generalized workflow for piperazine-based drug discovery.

Conclusion

The piperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable blend of synthetic tractability and pharmacological versatility. Its presence in a multitude of blockbuster drugs across diverse therapeutic areas highlights its privileged status. The case studies of Imatinib, Cetirizine, and Posaconazole demonstrate how this simple heterocyclic core can be elaborated to create highly potent and selective drugs with favorable pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of the chemistry, pharmacology, and structure-activity relationships of piperazine derivatives is essential for the continued innovation of new and effective medicines. The strategic application of this privileged scaffold will undoubtedly continue to yield novel therapeutic agents for years to come.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Di-tert-butyl piperazine-1,4-dicarboxylate

Introduction

Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or 1,4-Boc-piperazine, is a protected piperazine derivative widely utilized in organic synthesis and pharmaceutical research.[1] Its significance lies in its role as a versatile synthetic intermediate, primarily for introducing the piperazine ring system into more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allow for selective deprotection and subsequent functionalization, making it a crucial building block in the development of active pharmaceutical ingredients (APIs).[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C14H26N2O4[1][2][3][4][5] |

| Molecular Weight | 286.37 g/mol [1][2][3][4][5] |

| CAS Number | 76535-75-6[1][2][5][6] |

| Synonyms | 1,4-Bis(tert-butoxycarbonyl)piperazine, 1,4-Di-Boc-piperazine |

Molecular Structure

The structure of this compound consists of a central piperazine ring where the nitrogen atoms at positions 1 and 4 are each protected by a tert-butoxycarbonyl (Boc) group. This symmetrical structure is reflected in its spectroscopic data, such as a simplified ¹H NMR spectrum.[1]

Caption: Logical relationship of the molecular components.

Experimental Protocols

General Synthesis Protocol

A common method for the synthesis of this compound involves the direct N-Boc protection of piperazine.[1] The general procedure is as follows:

-

Piperazine (1 mmol) is added to a round bottom flask containing a solvent such as ethanol (5 mL).[3]

-

Di-tert-butyl dicarbonate (Boc-anhydride) is added to the mixture (1-2 mmol).[3]

-

A nano-Fe3O4 catalyst (3 mol%) can be introduced to facilitate the reaction.[3]

-

The reaction mixture is stirred at room temperature until completion.[3]

-

Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet.[3]

Characterization

Comprehensive characterization of the final product is typically performed to confirm its identity and purity. Standard analytical techniques employed include:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Mass Spectrometry (MS)[5]

-

High-Performance Liquid Chromatography (HPLC)[5]

-

Infrared Spectroscopy (IR)[5]

Applications in Research and Drug Development

This compound is an indispensable building block in medicinal chemistry. The piperazine core is a recognized privileged scaffold, and this protected derivative allows for its controlled incorporation into drug candidates.[1] It is a key precursor in the synthesis of various APIs, including the antipsychotic drug Brexpiprazole.[1] Furthermore, piperazine derivatives are frequently used in the design of selective enzyme inhibitors, such as those targeting monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) within the endocannabinoid system.[1]

References

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—including high aqueous solubility, tunable basicity, and synthetic tractability—has cemented its role as a versatile building block in the design of a vast array of therapeutics. This guide provides a comprehensive technical overview of the role of piperazine derivatives in drug discovery, from fundamental chemical principles and synthetic strategies to their application in blockbuster drugs. We will delve into the causality behind its widespread use, explore detailed structure-activity relationships, and provide practical experimental insights to empower researchers in their quest for novel therapeutics.

The Piperazine Advantage: Why this Scaffold is a Staple in Medicinal Chemistry

The prevalence of the piperazine moiety in numerous clinically successful drugs is not coincidental.[1] Its utility stems from a unique confluence of structural and chemical attributes that allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]

-

Aqueous Solubility and Bioavailability: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a critical factor in improving oral bioavailability, a key objective in drug design.[4][5]

-

Tunable Basicity: The pKa values of the two nitrogens in the piperazine ring can be modulated by the attachment of different substituents. This allows for precise control over the ionization state of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Versatility: The secondary amine nature of the piperazine nitrogens makes them amenable to a wide range of chemical modifications, including N-alkylation, N-arylation, and acylation. This synthetic flexibility enables the facile introduction of various pharmacophoric groups to optimize target binding and biological activity.[6]

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding.[4]

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[5]

Synthetic Strategies for Piperazine Derivatives: A Practical Guide

The synthesis of piperazine derivatives is a well-established field, with numerous robust and scalable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthesis of N-Arylpiperazines

A common and versatile method for the synthesis of N-arylpiperazines involves the nucleophilic substitution of an activated aryl halide with piperazine.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperazine

-

Reaction Setup: To a solution of 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) in ethanol (20 mL) and water (10 mL) is added piperazine (4.31 g, 50 mmol).

-

Reaction Conditions: The reaction mixture is heated at 70°C for 40 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1-(4-nitrophenyl)piperazine as a yellow solid.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Synthesis of Symmetrically and Unsymmetrically N,N'-Disubstituted Piperazines

For the synthesis of N,N'-disubstituted piperazines, a stepwise approach is typically employed, often involving the use of a protecting group on one of the nitrogen atoms to ensure selective functionalization.

Experimental Protocol: Synthesis of a N,N'-Disubstituted Piperazine Derivative

-

Step 1: Monoprotection of Piperazine: To a solution of piperazine (2 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) at 0°C. Allow the reaction to warm to room temperature and stir overnight. After work-up, the mono-Boc-protected piperazine is obtained.

-

Step 2: N-Alkylation/Arylation of the Unprotected Nitrogen: The free secondary amine of the mono-Boc-protected piperazine is then reacted with an appropriate alkyl or aryl halide in the presence of a base such as potassium carbonate or triethylamine.

-

Step 3: Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane or dioxane.

-

Step 4: Functionalization of the Second Nitrogen: The newly liberated secondary amine can then be functionalized with a different alkyl or aryl group to yield the unsymmetrically disubstituted piperazine.

-

Characterization: Each intermediate and the final product should be thoroughly characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structure and purity.[3][4][8]

Structure-Activity Relationships (SAR) of Piperazine Derivatives

The systematic modification of the piperazine scaffold and its substituents has been a fruitful strategy for optimizing the potency and selectivity of drug candidates. The following table provides examples of how structural changes in piperazine derivatives can impact their biological activity, with a focus on anticancer agents.

| Compound | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |

| 1a | H | 4-Fluorophenyl | LNCaP (Prostate) | 15 | [9] |

| 1b | H | 4-Chlorophenyl | LNCaP (Prostate) | 12 | [9] |

| 1c | H | 4-Bromophenyl | LNCaP (Prostate) | 10 | [9] |

| 2a | 4-Trifluoromethylbenzyl | 4-Phenyl | HCT-116 (Colon) | 11.0 | [10] |

| 2b | 4-Trifluoromethylbenzyl | 4-(4-Fluorophenyl) | HCT-116 (Colon) | 8.5 | [10] |

| 2c | 3,5-Bis(trifluoromethyl)benzyl | 4-Phenyl | MCF-7 (Breast) | 5.2 | [10] |

| 3 | N-[4-(trifluoromethyl)benzyl] | Vindoline conjugate | MDA-MB-468 (Breast) | 1.00 | [11] |

Analysis of SAR:

-

Influence of Halogen Substitution: In the first series of compounds (1a-1c), the introduction of increasingly larger halogens at the para position of the phenyl ring (R2) leads to a modest increase in potency against the LNCaP prostate cancer cell line.[9] This suggests that this position may be involved in a hydrophobic or van der Waals interaction with the target protein.

-

Impact of Trifluoromethyl Groups: The second series (2a-2c) highlights the significant impact of trifluoromethyl groups on anticancer activity. The addition of a trifluoromethyl group at the 4-position of the benzyl ring (R1) in compound 2a results in an IC50 of 11.0 µM.[10] Moving the phenyl group on the other nitrogen to a 4-fluorophenyl (compound 2b) further enhances the potency.[10] The presence of two trifluoromethyl groups at the 3 and 5 positions of the benzyl ring (compound 2c) leads to a further increase in activity against the MCF-7 breast cancer cell line.[10]

-

Hybrid Molecules: Compound 3 demonstrates the power of conjugating a piperazine derivative to a known bioactive scaffold like vindoline. This hybrid molecule exhibits potent activity against the MDA-MB-468 breast cancer cell line with a GI50 value of 1.00 µM.[11]

Case Studies: Piperazine-Containing Drugs in the Clinic

The versatility of the piperazine scaffold is best illustrated by its presence in a wide range of FDA-approved drugs.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib, a 2-phenylaminopyrimidine derivative containing a N-methylpiperazine moiety, was a groundbreaking targeted therapy for chronic myeloid leukemia (CML).[12]

Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the proliferation of CML cells.[13][14] By binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib stabilizes the inactive conformation of the enzyme, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling pathways.[12][13]

Caption: Imatinib's mechanism of action in CML.

Vortioxetine (Trintellix®): A Multimodal Antidepressant

Vortioxetine is a more recent example of a piperazine-containing drug used for the treatment of major depressive disorder. Its complex mechanism of action sets it apart from traditional selective serotonin reuptake inhibitors (SSRIs).[8]

Mechanism of Action: The antidepressant effect of vortioxetine is believed to be mediated through a combination of mechanisms. It is a potent inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[4][8] This multimodal activity is thought to contribute to its efficacy and potentially its cognitive benefits in depressed patients.[2]

Caption: Multimodal mechanism of action of Vortioxetine.

The Future of Piperazine Derivatives in Drug Discovery

The piperazine scaffold continues to be a fertile ground for the discovery of new medicines. Its remarkable versatility ensures its continued relevance in targeting a wide range of diseases, from cancer and CNS disorders to infectious diseases.[6] The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of the next generation of piperazine-containing drugs with improved efficacy, selectivity, and safety profiles.

Conclusion

As this technical guide has demonstrated, the piperazine moiety is far more than just a simple heterocyclic ring. It is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that facilitate the optimization of drug candidates. From its fundamental chemical characteristics to its presence in life-saving medications, the piperazine scaffold has proven its worth time and again. For researchers and drug development professionals, a thorough understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable chemical entity.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etd.auburn.edu [etd.auburn.edu]

A Technical Guide to the Introduction of the Piperazine Ring System into Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2][3] Its prevalence stems from the desirable physicochemical properties it imparts to molecules, including improved aqueous solubility and bioavailability, as well as its ability to serve as a versatile linker to orient pharmacophoric groups.[1][4] This guide provides an in-depth overview of the key synthetic methodologies for incorporating the piperazine moiety into complex molecular architectures, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Synthetic Strategies for N-Functionalization

The primary methods for introducing a piperazine ring involve the formation of carbon-nitrogen (C-N) bonds at one or both of the piperazine nitrogens. The choice of method often depends on the complexity of the substrates and the desired substitution pattern (N-aryl vs. N-alkyl).

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It has become a cornerstone in medicinal chemistry for the synthesis of N-aryl piperazines from aryl halides.[1][5][7] The reaction is valued for its broad substrate scope and functional group tolerance.[6] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination of N-Boc-piperazine

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 18 | 96 |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |

| 3 | 2-Bromopyridine | PEPPSI-IPr (1.5) | - | Cs₂CO₃ | THF | 80 | 12 | 91 |

| 4 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (0.5) | (R)-BINAP (1) | NaO-t-Bu | Toluene | 100 | 16 | 94 |

Data compiled from representative literature procedures.[5][8][9]

Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine [5][9]

To an oven-dried Schlenk tube charged with a magnetic stir bar, add 4-bromotoluene (1.0 equiv., 171 mg, 1.0 mmol), N-Boc-piperazine (1.2 equiv., 223 mg, 1.2 mmol), and sodium tert-butoxide (NaO-t-Bu, 1.4 equiv., 135 mg, 1.4 mmol). The tube is sealed with a septum, evacuated, and backfilled with argon gas (this cycle is repeated three times). In a separate vial, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv., 9.2 mg, 0.01 mmol) and XantPhos (0.02 equiv., 11.6 mg, 0.02 mmol) are combined. Anhydrous toluene (5 mL) is added to the Schlenk tube via syringe, followed by the catalyst/ligand mixture. The reaction mixture is then heated to 100 °C in an oil bath and stirred for 18 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the title compound as a white solid.[5]

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[10][11] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of N-aryl piperazines from activated aryl halides.[1][10] Modern protocols have introduced soluble copper catalysts and various ligands to improve reaction conditions and yields.[10][11]

Quantitative Data Summary: Ullmann Condensation with Piperazine Derivatives

| Entry | Aryl Halide | Copper Source (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyrimidine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 85 |

| 2 | 4-Iodonitrobenzene | Cu Powder (150) | None | K₂CO₃ | NMP | 190 | 78 |

| 3 | 2-Bromo-5-fluoropyridine | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 92 |

Data compiled from representative literature procedures.[11][12]

Reductive amination is a primary method for preparing N-alkyl piperazines.[1] This two-step, one-pot process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[1][13] This method is widely used in the synthesis of kinase inhibitors and other pharmaceuticals.[1][14]

Detailed Experimental Protocol: Synthesis of an N-Alkyl Piperazine Derivative [1]

To a solution of N-Boc-piperazine (1.0 equiv., 186 mg, 1.0 mmol) and 4-pyridinecarboxaldehyde (1.0 equiv., 107 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) is added acetic acid (0.1 equiv., 6 µL, 0.1 mmol). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (STAB, 1.5 equiv., 318 mg, 1.5 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for an additional 12 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired N-alkylated piperazine.[1][14]

Advanced Strategies and Late-Stage Functionalization

Modern synthetic chemistry has expanded the toolbox for piperazine modification beyond simple N-functionalization, enabling direct modification of the piperazine ring's C-H bonds.

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules and drug candidates without de novo synthesis.[4][15][16] Recently developed methods allow for the direct functionalization of C(sp³)–H bonds on the piperazine core.[4][15][16] One innovative approach uses a photoexcited flavin analogue under blue LED irradiation to achieve sequential α- and β-C–H bond cleavage, which can then be intercepted by various electrophiles or nucleophiles.[4][15] This method is notable for its mild, pH-neutral conditions, making it applicable to sensitive and complex drug molecules.[4][15]

Visualized Workflows and Pathways

Understanding the logical flow of synthesis and the biological context of piperazine-containing molecules is crucial for drug development.

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of a novel piperazine-containing compound.

Caption: A typical workflow from synthesis to lead compound identification.

Mechanism of Action: Kinase Inhibition

Many piperazine-containing drugs function as kinase inhibitors.[1][14][17] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The diagram below depicts a simplified signaling pathway and the role of a piperazine-based inhibitor.

Caption: Inhibition of a receptor tyrosine kinase by a piperazine-based drug.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 17. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc piperazine as a versatile synthetic intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl piperazine, commonly referred to as N-Boc piperazine, has emerged as an indispensable building block in the synthesis of complex pharmaceutical agents. Its unique structural feature, a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, renders it a versatile intermediate for the strategic construction of a diverse array of drug molecules. The Boc group serves as a transient shield, allowing for selective functionalization at the free secondary amine, and its facile removal under acidic conditions provides a gateway for further molecular elaboration. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of N-Boc piperazine, complete with detailed experimental protocols and comparative data to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc piperazine is fundamental to its effective application in organic synthesis.

| Property | Value |

| CAS Number | 57260-71-6 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | White to off-white crystalline powder or waxy solid |

| Melting Point | 43-49 °C |

| Boiling Point | 258 °C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO |

Synthesis of N-Boc Piperazine

The selective mono-protection of piperazine is crucial for its utility. Several synthetic routes have been developed, with the choice often depending on factors such as scale, cost, and available starting materials.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Boc-Protection of Piperazine | Synthesis from Diethanolamine |

| Starting Material | Piperazine | Diethanolamine |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Thionyl chloride, Boc₂O, Ammonia |

| Typical Yield | Variable, often lower due to di-protection | High (often > 85-90%)[1] |

| Selectivity | Can be improved with salt formation (e.g., with acetic acid) | Inherently selective for mono-Boc product |

| Scalability | Suitable for lab scale, can be challenging for industrial scale | Well-suited for large-scale industrial production[2] |

| Key Advantages | Simpler procedure for small scale | High yield and purity, cost-effective for large scale[2] |

| Key Disadvantages | Formation of di-Boc byproduct, purification challenges | Multi-step process |

Experimental Protocols

Protocol 1: Direct Boc-Protection of Piperazine

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. To enhance mono-selectivity, piperazine can be converted to its salt form.[2]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol or Acetic Acid

-

Ice bath

Procedure:

-

Dissolve piperazine in a suitable solvent such as methanol or acetic acid in a reaction vessel. For improved selectivity, the addition of an acid like acetic acid is recommended to form the piperazine salt.[2]

-

Cool the solution to 0°C using an ice bath.[2]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, a mixture of mono- and di-Boc-piperazine, will require purification, typically by column chromatography.

Protocol 2: Industrial Synthesis from Diethanolamine

This three-step synthesis is advantageous for large-scale production due to its high yield and purity.[2]

Step 1: Synthesis of tert-butyl bis(2-chloroethyl)carbamate

-

React diethanolamine with a chlorinating agent (e.g., thionyl chloride) to form bis(2-chloroethyl)amine.

-

Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl bis(2-chloroethyl)carbamate.

Step 2: Cyclization to N-Boc piperazine

-

To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2]

-

Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[2]

Step 3: Work-up and Purification

-

Cool the reaction mixture to below 25°C.[2]

-

Perform a liquid-liquid extraction using ethyl acetate.[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate and obtain N-Boc piperazine.[2]

Key Reactions of N-Boc Piperazine

The presence of a single reactive secondary amine makes N-Boc piperazine an ideal substrate for a variety of C-N bond-forming reactions.

N-Acylation

N-acylation of N-Boc piperazine with acid chlorides or other acylating agents provides access to a wide range of amide derivatives.

Experimental Protocol: N-Acylation with an Acid Chloride

Materials:

-

N-Boc piperazine

-

Acid chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[3]

Procedure:

-

Dissolve N-Boc piperazine (1 equivalent) and a tertiary amine base like triethylamine (1.1 equivalents) in an anhydrous solvent such as DCM in a round-bottom flask under an inert atmosphere.[3]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acid chloride (1 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.[3]

N-Alkylation

N-alkylation of N-Boc piperazine can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

Materials:

-

N-Boc piperazine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

Procedure:

-

To a dried reaction flask, add N-Boc piperazine (1 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add an anhydrous solvent like acetonitrile and stir the suspension.

-

Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Reductive Amination

Materials:

-

N-Boc piperazine

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve N-Boc piperazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in DCM or DCE.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature for a short period to allow for iminium ion formation.

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of N-arylpiperazines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP) (mol%)

-

Base (e.g., NaO-t-Bu, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to unveil the second nitrogen atom for further functionalization or to yield the final target molecule. This is typically achieved under acidic conditions.

Comparative Analysis of Deprotection Methods

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |

| Reagent | Trifluoroacetic acid | 4M HCl in 1,4-dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-dioxane, Methanol, Ethyl Acetate |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes to 4 hours[4] | 30 minutes to 4 hours[5][6][7] |

| Product Form | Trifluoroacetate salt | Hydrochloride salt[8] |

| Work-up | Evaporation followed by optional basic work-up to get the free base[9] | Filtration of precipitated salt or evaporation[8] |

| Key Advantages | Volatile reagent, easy removal[4] | Often yields a crystalline salt, easy to handle |

| Key Disadvantages | Corrosive, may require scavengers for sensitive substrates | Dioxane is a potential peroxide former |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected piperazine derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration).[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.[4]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[4]

-

Once complete, remove the solvent and excess TFA under reduced pressure.[4]

-

For isolation of the free amine, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected piperazine.[9]

Protocol 2: Deprotection using HCl in Dioxane

Materials:

-

N-Boc protected piperazine derivative

-

4M HCl in 1,4-dioxane

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

-

Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used) to the stirred solution at room temperature.[6]

-

Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Properties and Analysis of C14H26N2O4 Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C14H26N2O4 represents a multitude of structural isomers. As no single isomer is predominantly documented in scientific literature, this guide focuses on the general chemical properties, synthesis, and analytical methodologies applicable to compounds of this class, with a particular emphasis on aliphatic diamine and diamide derivatives.

Introduction to C14H26N2O4 Isomers

The molecular formula C14H26N2O4 indicates a compound with a molecular weight of approximately 286.37 g/mol . The formula suggests a structure with a degree of unsaturation, which can be accounted for by double bonds (e.g., in carbonyl groups) or ring structures. Many possible structures can exist, including but not limited to:

-

Derivatives of dicarboxylic acids and diamines.

-

Amino acid dimers or dipeptides with protecting groups.

-

Cyclic structures containing nitrogen and oxygen heteroatoms.

Given the diversity of potential structures, experimental characterization is essential to determine the exact identity of a C14H26N2O4 compound. This guide will use a representative theoretical structure, a diamide formed from a dicarboxylic acid and an amine, to illustrate the expected properties and analytical approaches.

Predicted Physicochemical Properties

The following table summarizes the computed physicochemical properties for a representative C14H26N2O4 isomer, specifically the dimer of methyl piperidine-4-carboxylate (PubChem CID: 174172715). These values are predictions and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 286.37 g/mol | PubChem[1] |

| Exact Mass | 286.18925731 Da | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |